molecular formula C11H11ClN2O3 B12361688 2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one

2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one

Katalognummer: B12361688
Molekulargewicht: 254.67 g/mol
InChI-Schlüssel: GTRLYWRFPHILAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinone derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazolinone core .

Wissenschaftliche Forschungsanwendungen

2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chloromethyl and methoxy groups makes it a versatile compound for various applications in medicinal and industrial chemistry .

Eigenschaften

Molekularformel

C11H11ClN2O3

Molekulargewicht

254.67 g/mol

IUPAC-Name

2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one

InChI

InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4,8H,5H2,1-2H3

InChI-Schlüssel

GTRLYWRFPHILAJ-UHFFFAOYSA-N

Kanonische SMILES

COC1C=C2C(=NC(=NC2=O)CCl)C=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.